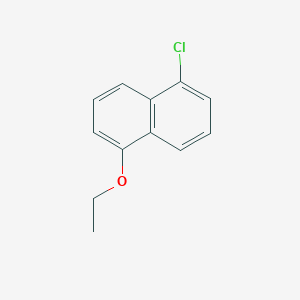
1-Chloro-5-ethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5-ethoxynaphthalene is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and an ethoxy group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethoxynaphthalene can be synthesized through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of 1-chloro-5-hydroxynaphthalene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or hexamethylphosphoric triamide (HMPA) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-5-ethoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-ethoxy-5-naphthol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products like 1-azido-5-ethoxynaphthalene or 1-thiocyanato-5-ethoxynaphthalene.
Oxidation: Products like 1-chloro-5-formylnaphthalene or 1-chloro-5-naphthoic acid.
Reduction: Products like 1-ethoxy-5-naphthol.
Aplicaciones Científicas De Investigación
1-Chloro-5-ethoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-5-ethoxynaphthalene involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s chemical structure allows it to participate in redox reactions, which can generate reactive oxygen species that damage cellular components .
Comparación Con Compuestos Similares
1-Chloro-5-ethoxynaphthalene can be compared to other naphthalene derivatives such as:
1-Chloro-5-methoxynaphthalene: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1-Bromo-5-ethoxynaphthalene: The bromine atom can make the compound more reactive in nucleophilic substitution reactions.
1-Chloro-5-nitronaphthalene: The nitro group significantly alters the compound’s electronic properties, making it useful in different chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
69859-62-7 |
|---|---|
Fórmula molecular |
C12H11ClO |
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
1-chloro-5-ethoxynaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8H,2H2,1H3 |
Clave InChI |
ZGVZGIKHTAZQTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
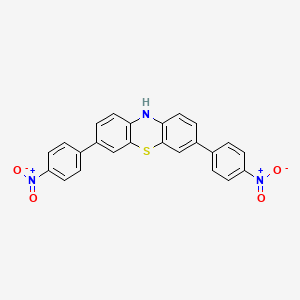
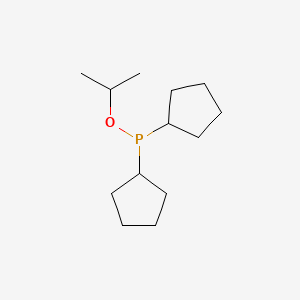
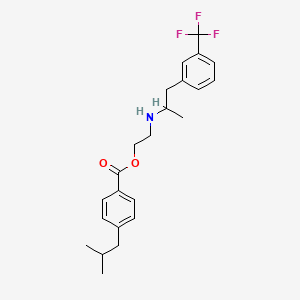


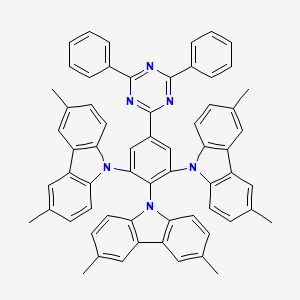
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
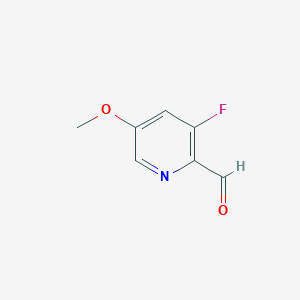
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-](/img/structure/B13779795.png)


